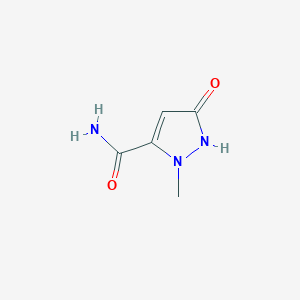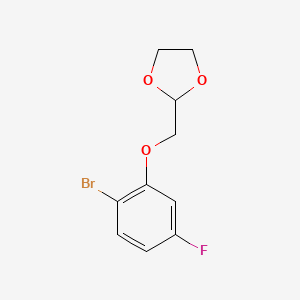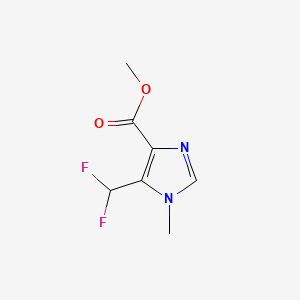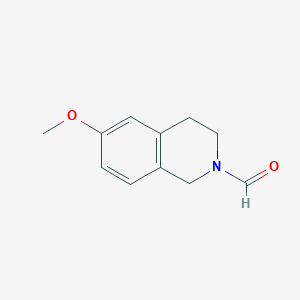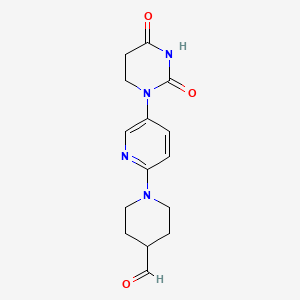
1-(5-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)pyridin-2-yl)piperidine-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)pyridin-2-yl)piperidine-4-carbaldehyde is a complex organic compound that features a combination of pyridine, piperidine, and pyrimidine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)pyridin-2-yl)piperidine-4-carbaldehyde typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the pyridine ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to link the pyridine moiety to the pyrimidine ring.
Formation of the piperidine ring: This can be synthesized through a reductive amination or other suitable methods.
Introduction of the aldehyde group: The final step might involve the oxidation of a primary alcohol to an aldehyde using reagents like PCC (Pyridinium chlorochromate) or Swern oxidation.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反応の分析
Types of Reactions
1-(5-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)pyridin-2-yl)piperidine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or H2O2.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine or piperidine rings.
Common Reagents and Conditions
Oxidizing agents: KMnO4, H2O2, PCC
Reducing agents: NaBH4, LiAlH4
Coupling reagents: Pd/C, Suzuki coupling reagents
Major Products
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials or as a catalyst in certain reactions.
作用機序
The mechanism of action of 1-(5-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)pyridin-2-yl)piperidine-4-carbaldehyde would depend on its specific biological target. Generally, such compounds may:
Bind to enzymes: Inhibiting or activating their function.
Interact with receptors: Modulating signal transduction pathways.
Affect cellular processes: Such as cell division, apoptosis, or metabolism.
類似化合物との比較
Similar Compounds
- 1-(5-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)pyridin-2-yl)piperidine-4-carboxylic acid
- 1-(5-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)pyridin-2-yl)piperidine-4-methanol
Uniqueness
1-(5-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)pyridin-2-yl)piperidine-4-carbaldehyde is unique due to the presence of the aldehyde group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C15H18N4O3 |
|---|---|
分子量 |
302.33 g/mol |
IUPAC名 |
1-[5-(2,4-dioxo-1,3-diazinan-1-yl)pyridin-2-yl]piperidine-4-carbaldehyde |
InChI |
InChI=1S/C15H18N4O3/c20-10-11-3-6-18(7-4-11)13-2-1-12(9-16-13)19-8-5-14(21)17-15(19)22/h1-2,9-11H,3-8H2,(H,17,21,22) |
InChIキー |
FEZUQDBANOIGTK-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C=O)C2=NC=C(C=C2)N3CCC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol;oxalic acid](/img/structure/B13919354.png)
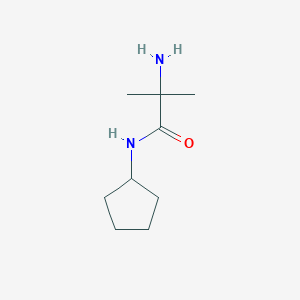

![4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13919361.png)
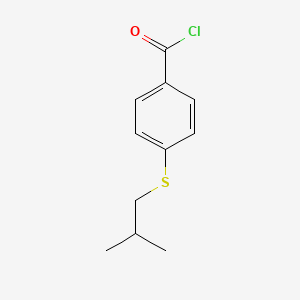
![7h-Pyrrolo[2,3-d]pyrimidine-4-acetic acid](/img/structure/B13919365.png)

